ethyl 2-{3-hydroxy-4-[(2-methyl-4-propoxyphenyl)carbonyl]-2-oxo-5-(4-propoxyphenyl)-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-{3-hydroxy-4-[(2-methyl-4-propoxyphenyl)carbonyl]-2-oxo-5-(4-propoxyphenyl)-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{3-hydroxy-4-[(2-methyl-4-propoxyphenyl)carbonyl]-2-oxo-5-(4-propoxyphenyl)-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate involves multiple steps, including the formation of intermediate compounds. The process typically starts with the preparation of the thiazole ring, followed by the introduction of the pyrrole moiety and the subsequent addition of the hydroxy and carbonyl groups. The reaction conditions often involve the use of catalysts, specific temperatures, and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced techniques such as microwave-assisted synthesis and high-throughput screening can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{3-hydroxy-4-[(2-methyl-4-propoxyphenyl)carbonyl]-2-oxo-5-(4-propoxyphenyl)-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl groups would produce alcohols.
Scientific Research Applications
Ethyl 2-{3-hydroxy-4-[(2-methyl-4-propoxyphenyl)carbonyl]-2-oxo-5-(4-propoxyphenyl)-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and functional groups.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 2-{3-hydroxy-4-[(2-methyl-4-propoxyphenyl)carbonyl]-2-oxo-5-(4-propoxyphenyl)-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Ethyl 2-{3-hydroxy-4-[(2-methyl-4-propoxyphenyl)carbonyl]-2-oxo-5-(4-propoxyphenyl)-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate can be compared with similar compounds that have analogous structures and functional groups. Some similar compounds include:
- Ethyl 2-{3-hydroxy-4-[(2-methyl-4-ethoxyphenyl)carbonyl]-2-oxo-5-(4-ethoxyphenyl)-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate
- Ethyl 2-{3-hydroxy-4-[(2-methyl-4-butoxyphenyl)carbonyl]-2-oxo-5-(4-butoxyphenyl)-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate
These compounds share similar core structures but differ in the substituents attached to the aromatic rings
Properties
Molecular Formula |
C31H34N2O7S |
---|---|
Molecular Weight |
578.7 g/mol |
IUPAC Name |
ethyl 2-[(4E)-4-[hydroxy-(2-methyl-4-propoxyphenyl)methylidene]-2,3-dioxo-5-(4-propoxyphenyl)pyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C31H34N2O7S/c1-6-15-39-21-11-9-20(10-12-21)25-24(26(34)23-14-13-22(17-18(23)4)40-16-7-2)27(35)29(36)33(25)31-32-19(5)28(41-31)30(37)38-8-3/h9-14,17,25,34H,6-8,15-16H2,1-5H3/b26-24+ |
InChI Key |
SPGMXLDOLWBFOL-SHHOIMCASA-N |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)C2/C(=C(/C3=C(C=C(C=C3)OCCC)C)\O)/C(=O)C(=O)N2C4=NC(=C(S4)C(=O)OCC)C |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2C(=C(C3=C(C=C(C=C3)OCCC)C)O)C(=O)C(=O)N2C4=NC(=C(S4)C(=O)OCC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.